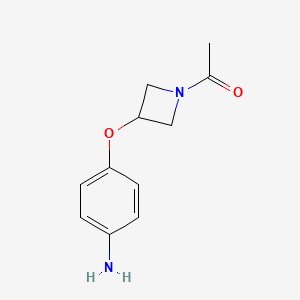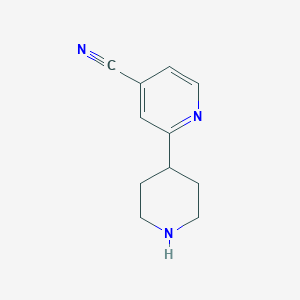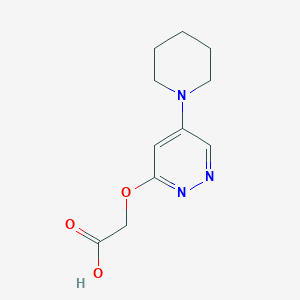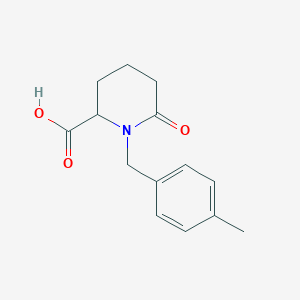
1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one
説明
1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one, commonly known as APAO, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It has been found to have properties that make it useful for research purposes and is of great interest to the scientific community. APAO has been used in the synthesis of a variety of compounds, including peptides, polymers, and drugs. In addition, its biological activities have been studied and its mechanism of action has been elucidated.
科学的研究の応用
Synthesis of Amino Acid Derivatives
Chiral donor–acceptor azetines, including azetidin-1-yl derivatives, are powerful reactants for the synthesis of amino acid derivatives. These compounds are synthesized through highly enantioselective cycloaddition reactions and can be coupled with nitrogen and oxygen nucleophiles to form derivatives of peptides and natural products. This process retains the enantiopurity of the original azetine, highlighting its potential in producing medicinally relevant compounds (Marichev et al., 2019).
Antibacterial Activity
New azetidin-2-ones, based on 3-nitrobenzopyran-2-one, have been synthesized and shown to exhibit significant antibacterial activity against S. aureus, E. coli, and Klebsiella. These compounds are synthesized by cyclo-condensation of various Schiff bases of coumarin with acetyl chloride, indicating their potential in developing new antibacterial agents (Hoti et al., 2017).
Antitumor Agents
Azetidin-2-ones have been evaluated as tubulin-targeting antitumor agents. Structure-activity relationship studies led to the discovery of compounds with potent antiproliferative activity, disrupting microtubular structure in cancer cells, inducing G2/M arrest, and causing apoptosis. These findings suggest the potential of azetidin-2-ones in cancer therapy (Greene et al., 2016).
Preparation of Pincer Ligands
Azetidin-2-ones are used as precursors for the preparation of CC'N-pincer ligands, demonstrating their utility in organometallic chemistry. The transformation involves metal-promoted degradation of 2-azetidinones, showcasing their role in synthesizing complexes with potential applications in catalysis and material science (Casarrubios et al., 2015).
Synthesis of Bioactive Compounds
Azetidin-2-ones serve as synthons for the synthesis of biologically important compounds, exploiting their strain energy and reactivity. They are used as versatile intermediates for producing a variety of bioactive molecules, including aromatic beta-amino acids, peptides, and polyamino alcohols. This demonstrates the broad applicability of azetidin-2-ones in organic synthesis and drug development (Deshmukh et al., 2004).
特性
IUPAC Name |
1-[3-(4-aminophenoxy)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-6-11(7-13)15-10-4-2-9(12)3-5-10/h2-5,11H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJLKNKTSMJLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473101.png)
![2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473102.png)


![2-Benzyl-5-(pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473110.png)
![tert-butyl 5-(2,2,2-trifluoroethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473114.png)
![tert-butyl 5-(4-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473115.png)
![2-Benzyl-5-(6-(pyridin-4-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473116.png)
![2-Benzyl-5-(6-(thiophen-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473118.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B1473119.png)
![2-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473120.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine](/img/structure/B1473121.png)

